molecular formula C7H6N2O B068429 1,3-Benzoxazol-6-amine CAS No. 177492-52-3

1,3-Benzoxazol-6-amine

Cat. No. B068429
CAS RN: 177492-52-3
M. Wt: 134.14 g/mol
InChI Key: ZJYIRVSPPOOPCL-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-6-amine is a chemical compound with the molecular formula C7H6N2O . It is a member of the benzoxazole family, which is known for its wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .


Synthesis Analysis

Benzoxazoles, including 1,3-Benzoxazol-6-amine, can be synthesized from 2-aminophenols and various other compounds such as aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol have been summarized .


Molecular Structure Analysis

The molecular structure of 1,3-Benzoxazol-6-amine consists of a benzene ring fused with an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom . The molecular weight of 1,3-Benzoxazol-6-amine is 134.14 .


Chemical Reactions Analysis

Benzoxazole derivatives, including 1,3-Benzoxazol-6-amine, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .


Physical And Chemical Properties Analysis

1,3-Benzoxazol-6-amine is a solid compound . Its empirical formula is C7H6N2O and it has a molecular weight of 134.14 .

Scientific Research Applications

Polymer Chemistry

Benzo[d]oxazol-6-amine is used in the synthesis of poly(benzoxazole imide)s (PBOPIs) . These polymers are prepared with commercial tetracarboxylic dianhydrides via thermal imidization . PBOPIs exhibit excellent thermal stability, with 5% weight loss temperatures (Td5% s) of 510–564 °C in N2 . They also have good mechanical properties, including tensile strengths of 103–126 MPa, tensile moduli of 2.9–3.7 GPa, and elongations at break of 3.0–6.5% .

Material Science

The same PBOPIs also show great glass transition temperatures (Tg s) ranging from 285 to 363 °C . This makes benzo[d]oxazol-6-amine a valuable compound in the field of material science, particularly in the development of materials that require high thermal stability.

Melt Processability

Polymers derived from benzo[d]oxazol-6-amine demonstrate good melt processability . For instance, polymers PI-3a-PA and PI-3b-PA derived from 4,4′-oxydiphthalic anhydride (ODPA) with 2a and 2b have minimum complex viscosities of 2258 and 3444 Pa·s at 420 °C and low melt viscosity ratios of 1.29 and 1.93 at 400 °C, respectively .

Isomeric Effect

The isomeric effect is observed in polymers derived from benzo[d]oxazol-6-amine . The PI-b series showed higher Tg & Td5% and lower transparency compared with the PI-a series due to the isomeric effect .

Pharmaceutical Applications

Benzo[d]oxazole derivatives have been used to treat interval loss of nerve function . This suggests that benzo[d]oxazol-6-amine could potentially be used in the development of new pharmaceuticals.

Chemical Synthesis

Benzo[d]oxazol-6-amine is a key compound in the synthesis of various chemical structures . Its unique chemical properties make it a valuable compound in the field of chemical synthesis.

Mechanism of Action

Target of Action

Benzo[d]oxazol-6-amine, also known as 1,3-Benzoxazol-6-amine, is a compound that has been synthesized and studied for its potential applications . .

Mode of Action

It’s important to note that the mode of action can vary depending on the specific biological context and the concentration of the compound .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.

Action Environment

The action of benzo[d]oxazol-6-amine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that the compound’s stability, and potentially its efficacy, could be affected by temperature and the presence of oxygen.

Safety and Hazards

The safety information for 1,3-Benzoxazol-6-amine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

Benzoxazole derivatives, including 1,3-Benzoxazol-6-amine, have been extensively used as a starting material for different mechanistic approaches in drug discovery . Given their wide range of pharmacological activities, they are likely to continue to be a focus of research in the future .

properties

IUPAC Name

1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYIRVSPPOOPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342743
Record name 1,3-Benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazol-6-amine

CAS RN

177492-52-3
Record name 1,3-Benzoxazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzoxazol-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the isomeric structure of 1,3-benzoxazol-6-amine impact the properties of the resulting poly(benzoxazole imide)s (PBOPIs)?

A1: The research demonstrates that the isomeric structure of the diamine monomer significantly influences the thermal and optical properties of the resulting PBOPIs []. Polymers synthesized using 1,3-benzoxazol-6-amine (referred to as the PI-b series) exhibited higher glass transition temperatures (Tg) and 5% weight loss temperatures (Td5%) compared to polymers synthesized using the isomer 2-(3-aminophenyl)benzo[d]oxazol-5-amine (PI-a series) []. This difference is attributed to the altered arrangement of the benzoxazole and amine groups in the polymer backbone, influencing chain packing and intermolecular interactions []. Additionally, the PI-b series showed lower transparency compared to the PI-a series, likely due to differences in chain conformation and light scattering caused by the isomeric effect [].

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